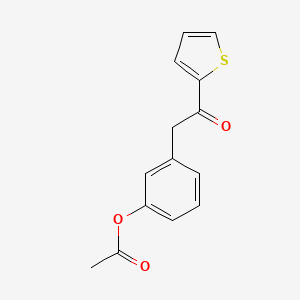
O-Methyl diisopropylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Methyl diisopropylcarbamothioate is an organosulfur compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a carbamothioate group, which is a sulfur analog of carbamates, and an O-methyl group attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl diisopropylcarbamothioate typically involves the reaction of diisopropylamine with carbon disulfide to form diisopropylcarbamodithioic acid. This intermediate is then methylated using methyl iodide to yield this compound. The reaction conditions generally include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the deprotonation of diisopropylamine and the subsequent nucleophilic attack on carbon disulfide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the reagents. The reaction conditions are optimized to achieve high yields and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
O-Methyl diisopropylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the O-methyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted carbamothioates depending on the nucleophile used.
Applications De Recherche Scientifique
O-Methyl diisopropylcarbamothioate has found applications in several scientific research areas:
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential therapeutic applications, including as an antiparasitic agent.
Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.
Mécanisme D'action
The mechanism of action of O-Methyl diisopropylcarbamothioate involves the inhibition of enzymes by forming a covalent bond with the active site. This covalent modification prevents the enzyme from catalyzing its substrate, leading to a loss of enzyme activity. The molecular targets include enzymes such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound can cause an accumulation of acetylcholine, leading to overstimulation of the nervous system in pests.
Comparaison Avec Des Composés Similaires
Similar Compounds
- O-Methyl diethylcarbamothioate
- O-Methyl dipropylcarbamothioate
- O-Methyl dibutylcarbamothioate
Uniqueness
O-Methyl diisopropylcarbamothioate is unique due to its specific steric and electronic properties conferred by the diisopropyl groups. These properties influence its reactivity and selectivity in chemical reactions, making it a valuable compound in various applications. Compared to similar compounds, it may exhibit different levels of enzyme inhibition and stability, which can be advantageous in specific contexts.
Propriétés
Formule moléculaire |
C8H17NOS |
|---|---|
Poids moléculaire |
175.29 g/mol |
Nom IUPAC |
O-methyl N,N-di(propan-2-yl)carbamothioate |
InChI |
InChI=1S/C8H17NOS/c1-6(2)9(7(3)4)8(11)10-5/h6-7H,1-5H3 |
Clé InChI |
JDHKPDJLHKBIRQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)C(=S)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


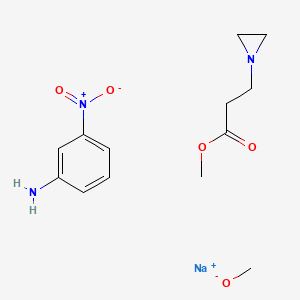

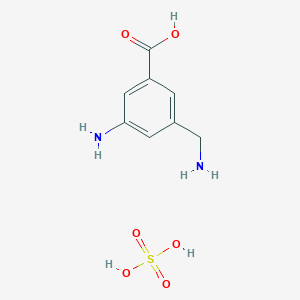
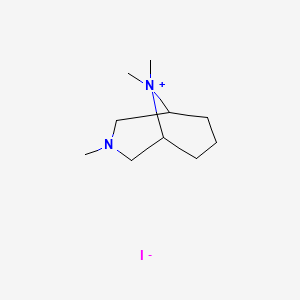
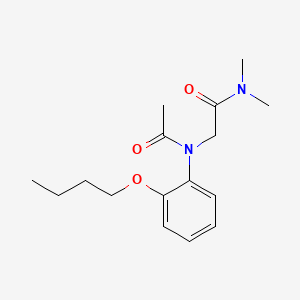

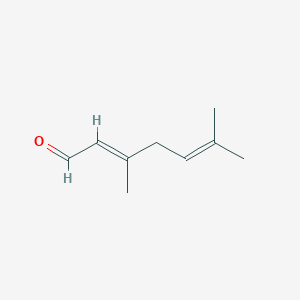
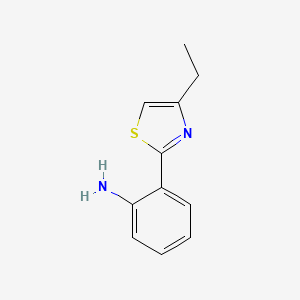


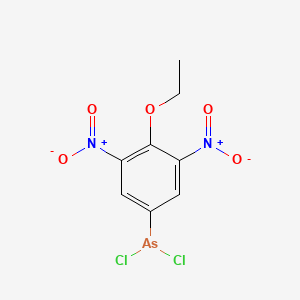
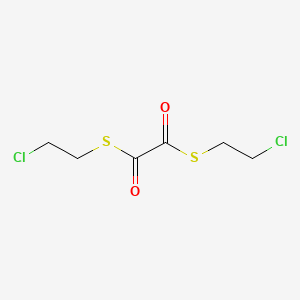
![Bis(2-chloroethyl)-[[4-(2-methylpropoxy)-3-nitrophenyl]methyl]azaniumchloride](/img/structure/B13792244.png)
